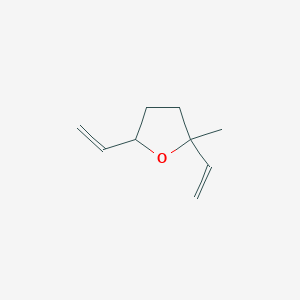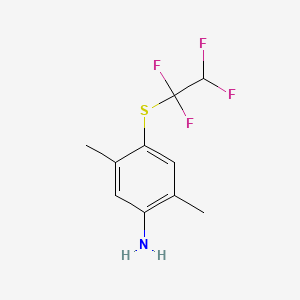
5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate typically involves multiple steps. One common method includes the cyclization of maleamic acid in the presence of acetic anhydride and sodium acetate at temperatures ranging from 70 to 80°C . This process results in the formation of the desired compound without the need for purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,8-Dioxo-1,2,3,4,5,8-hexahydrophenanthren-9-YL acetate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
104260-79-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(5,8-dioxo-1,2,3,4-tetrahydrophenanthren-9-yl) acetate |
InChI |
InChI=1S/C16H14O4/c1-9(17)20-14-8-10-4-2-3-5-11(10)15-12(18)6-7-13(19)16(14)15/h6-8H,2-5H2,1H3 |
InChI Key |
BAZCIQRVXRZAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C3CCCCC3=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


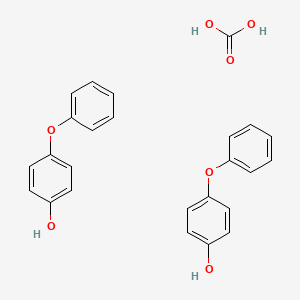
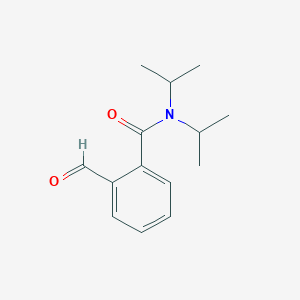
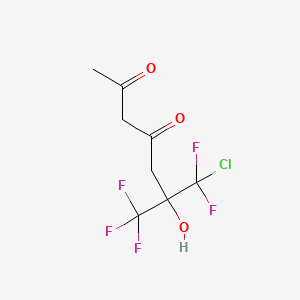
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
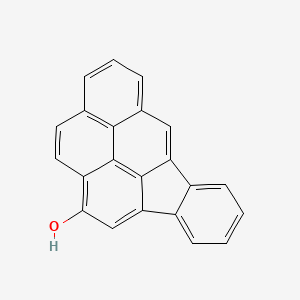
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
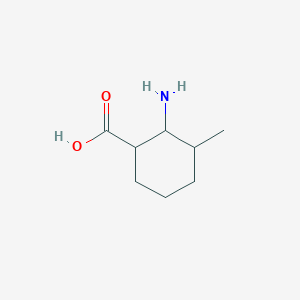
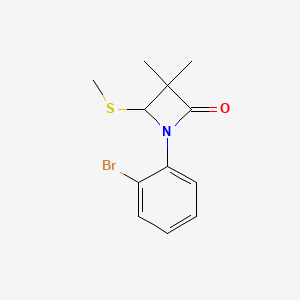
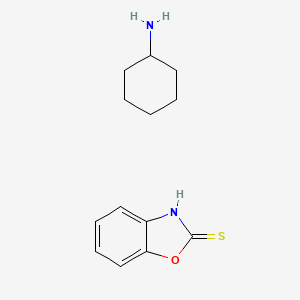
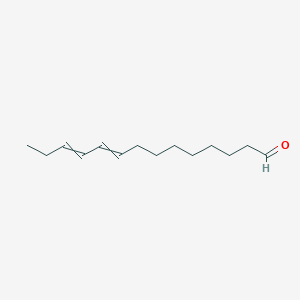
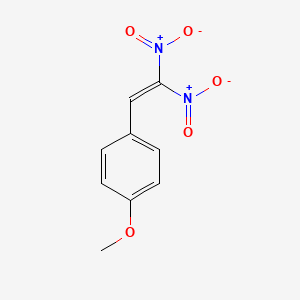
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
